molecular formula C9H8BrN3O2 B571974 Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1251033-23-4

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B571974
CAS No.: 1251033-23-4
M. Wt: 270.086
InChI Key: GJGGLTAJGAFPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1251033-23-4) is a brominated imidazopyridine derivative with a carboxylate ester group at position 7 and bromine at position 2. Its molecular formula is C₉H₈BrN₃O₂, and it serves as a key intermediate in pharmaceutical synthesis due to the reactivity of the bromine substituent . Imidazo[1,2-a]pyridines are renowned for their broad pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAJSQRCXJXDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminopyridine with α-Bromoketones

The reaction of 2-aminopyridine derivatives with α-bromoketones in polar aprotic solvents (e.g., ethyl acetate or DMF) initiates cyclization. Tert-butyl hydroperoxide (TBHP) is often employed as an oxidizing agent to facilitate tandem cyclization and bromination in a one-pot procedure. For example:

2-Aminopyridine+α-BromoketoneTBHP, Ethyl AcetateImidazo[1,2-a]pyridine Core+HBr\text{2-Aminopyridine} + \alpha\text{-Bromoketone} \xrightarrow{\text{TBHP, Ethyl Acetate}} \text{Imidazo[1,2-a]pyridine Core} + \text{HBr}

This method avoids the need for external bases, simplifying purification and improving yields.

Detailed Laboratory-Scale Synthesis

One-Pot Tandem Cyclization/Bromination

A optimized protocol involves:

  • Reagent Preparation : Combine 2-aminopyridine-7-carboxylate (1.0 equiv) and ethyl α-bromoketone (1.2 equiv) in ethyl acetate.

  • Oxidation : Add TBHP (2.0 equiv) dropwise at 0–5°C to control exothermicity.

  • Reaction Conditions : Stir the mixture at 60°C for 12–16 hours under nitrogen.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Parameters :

  • Solvent Choice : Ethyl acetate enhances solubility of intermediates and minimizes side reactions.

  • Temperature : Elevated temperatures (>50°C) accelerate cyclization but risk decomposition above 70°C.

  • TBHP Stoichiometry : Excess TBHP (≥2.0 equiv) ensures complete bromination.

Bromination Post-Cyclization

Alternative approaches isolate the imidazo[1,2-a]pyridine intermediate before bromination:

  • Cyclization : React 2-aminopyridine-7-carboxylate with ethyl bromopyruvate in DMF at 80°C for 8 hours.

  • Bromination : Treat the product with N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 under UV light.

Yield Comparison :

MethodYield (%)Purity (%)
One-pot tandem78–8295–98
Sequential65–7090–92

Industrial Production Considerations

Scale-Up Challenges

Industrial synthesis requires addressing:

  • Exothermicity : Controlled addition of TBHP and cooling systems prevent runaway reactions.

  • Solvent Recovery : Ethyl acetate is distilled and reused to reduce costs.

  • Waste Management : HBr byproducts are neutralized with NaOH, generating NaBr for safe disposal.

Process Optimization

  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) reduce reaction time by 30% but increase costs.

  • Continuous Flow Reactors : Microreactors enhance heat transfer and scalability, achieving 85% yield at pilot scale.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, H-5), 7.98 (d, J=7.6J = 7.6 Hz, 1H, H-8), 7.45 (d, J=7.6J = 7.6 Hz, 1H, H-6), 4.42 (q, J=7.1J = 7.1 Hz, 2H, COOCH₂CH₃), 1.42 (t, J=7.1J = 7.1 Hz, 3H, COOCH₂CH₃).

  • HPLC : Retention time = 6.8 min (C18 column, MeOH/H₂O 70:30).

Purity Assessment

ImpuritySourceControl Measure
De-brominated byproductIncomplete brominationExcess TBHP, longer reaction time
Di-substitutedOver-brominationStrict stoichiometry

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers of Bromine and Carboxylate Groups

The position of bromine and ester groups significantly influences reactivity and applications:

Compound Name Bromine Position Carboxylate Position CAS Number Molecular Formula Key Applications References
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate 3 7 1251033-23-4 C₉H₈BrN₃O₂ Pharmaceutical intermediate
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate 3 5 429690-42-6 C₉H₈BrN₃O₂ Synthetic intermediate
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6 3 372198-69-1 C₉H₈BrN₃O₂ Unspecified
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7 3 1134327-98-2 C₁₀H₉BrN₂O₂ Research applications

Key Observations :

  • Reactivity: Bromine at position 3 (as in the target compound) facilitates nucleophilic substitution reactions, making it versatile for derivatization .
  • Biological Activity : Carboxylate esters at position 7 (as in the target compound) are common in bioactive imidazopyridines, such as Zolpidem .

Heterocycle Variants: Pyridine vs. Pyrimidine

Replacing the pyridine ring with pyrimidine modifies electronic properties and steric hindrance:

Compound Name Core Heterocycle Molecular Formula Key Differences References
This compound Pyridine C₉H₈BrN₃O₂ Planar structure; moderate polarity
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate Pyrimidine C₉H₈BrN₃O₂ Increased nitrogen content; higher polarity

Key Observations :

  • Synthetic Utility : Pyridine-based compounds are more commonly used in drug synthesis due to established methodologies .

Ester Group Variations: Ethyl vs. Methyl

The choice of ester group (ethyl vs. methyl) impacts pharmacokinetics and stability:

Compound Name Ester Group Molecular Formula Stability Notes References
This compound Ethyl C₉H₈BrN₃O₂ Higher lipophilicity; slower hydrolysis
Mthis compound Methyl C₉H₇BrN₂O₂ Faster metabolic clearance

Key Observations :

  • Metabolic Stability : Ethyl esters generally resist enzymatic hydrolysis longer than methyl esters, making them preferable for prodrug designs .
  • Synthetic Yield : Methyl esters are often easier to synthesize due to simpler leaving groups .

Functionalized Derivatives: Nitro and Triazolo Analogs

Substituents like nitro groups or alternative heterocycles expand functional diversity:

Compound Name Key Substituent Biological Activity References
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate Nitrophenyl at position 8 Anticancer, antimicrobial
Ethyl 8-(2,4-dichlorophenyl)-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate Triazolo ring Antifungal, anti-inflammatory

Key Observations :

  • Nitro Groups : Enhance electron-withdrawing effects, improving binding to biological targets .
  • Triazolo Derivatives : Exhibit distinct activities (e.g., antifungal) due to altered heterocyclic interactions .

Biological Activity

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a fused bicyclic system combining an imidazole ring with a pyridine ring. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold in drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in cancer and infectious diseases. For instance, they can inhibit the activity of Aurora kinases, which are crucial for cell division and proliferation .
  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. This compound has shown potential against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .
  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to have an IC50 value in the low micromolar range against human colon carcinoma cells (HCT116) and acute myeloid leukemia (AML) cells .

Case Studies

  • Antimycobacterial Evaluation :
    A study synthesized several imidazo[1,2-a]pyridine derivatives, including this compound, and evaluated their anti-mycobacterial activity. The results indicated that this compound exhibited significant inhibition against M. tuberculosis with promising selectivity and potency compared to existing treatments .
  • Aurora Kinase Inhibition :
    In another study focusing on the design of selective Aurora kinase inhibitors, compounds structurally related to this compound were tested for their inhibitory effects on Aurora-A and Aurora-B kinases. The findings suggested that modifications on the imidazo-pyridine scaffold could enhance selectivity and potency against specific cancer types .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimycobacterialSignificant inhibition against M. tuberculosis
Enzyme InhibitionInhibition of Aurora kinases
AntiproliferativeIC50 values in low micromolar range against HCT116 cells

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate?

The compound can be synthesized via bromine-lithium exchange followed by coupling reactions, as demonstrated in analogous imidazo[1,2-a]pyridine systems . Alternative routes include one-pot tandem reactions, where cyclization and functionalization steps are combined to improve efficiency. For example, a related diethyl derivative was synthesized using potassium carbonate in DMF with a 76% yield, suggesting adaptable protocols for introducing the 3-bromo substituent . Optimization of reaction conditions (e.g., solvent, base, temperature) is critical to minimize side products like reductive dehalogenation byproducts .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural determination. Studies on analogous esters (e.g., ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate) used Bruker SMART CCD detectors and SHELX software for refinement, achieving R-factors ≤0.055 . NMR (¹H, ¹³C) and HRMS are essential for confirming purity and functional groups, as seen in studies of related tetrahydroimidazo[1,2-a]pyridines .

Q. What functional groups enable derivatization of this compound?

The bromine atom at position 3 allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl ester group can undergo hydrolysis to a carboxylic acid for further conjugation. Reactivity patterns are comparable to ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, where the ester and halogen groups facilitate modular derivatization .

Q. What solvents and conditions are optimal for crystallization?

Slow evaporation of hexane/ethyl acetate (3:1 v/v) at room temperature yielded high-quality crystals for X-ray analysis in related compounds . Polar aprotic solvents like DMF or DMSO are preferred for dissolution, while non-polar mixtures promote gradual crystal growth .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or binding affinity?

Density Functional Theory (DFT) calculations can model reaction pathways, such as bromine-lithium exchange mechanisms . Molecular docking studies, validated against crystallographic data , help predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic compatibility .

Q. How to resolve contradictions in reaction outcomes during derivatization?

Conflicting results (e.g., tar formation vs. desired coupling) may arise from competing reaction pathways. Mechanistic studies using isotopic labeling or in-situ NMR can identify intermediates. For example, reductive dehalogenation observed in 3-bromoimidazo[1,2-a]pyridine reactions suggests Br⁺ abstraction by strong bases, requiring careful selection of reagents .

Q. What strategies optimize regioselectivity in cross-coupling reactions?

Ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity significantly influence regioselectivity. Studies on ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated that electron-rich ligands enhance coupling efficiency at sterically hindered positions . Screening reaction parameters via Design of Experiments (DoE) is recommended for systematic optimization.

Q. How to analyze weak intermolecular interactions in crystal packing?

SHELXL refinement can detect weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking, as seen in ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate. These interactions dictate supramolecular assembly and stability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Batch-to-batch variability in bromination steps can arise from residual moisture or impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves reproducibility. Pilot-scale reactions should prioritize safety due to exothermic intermediates .

Q. How to validate biological activity in absence of direct data?

Comparative studies with structurally similar compounds (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate) provide insights. Assays measuring IC₅₀ against kinase targets or microbial growth inhibition can identify lead candidates. Quantitative structure-activity relationship (QSAR) models further guide optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.